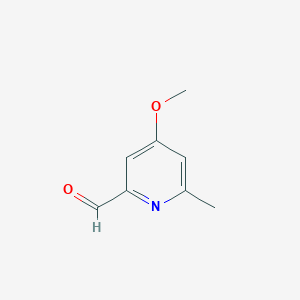

4-Methoxy-6-methylpyridine-2-carbaldehyde

Description

Contextual Significance within Pyridine (B92270) Chemistry

Pyridine and its derivatives are of considerable importance in organic and medicinal chemistry. dbpedia.org The nitrogen atom in the pyridine ring makes it a basic heterocycle and influences its reactivity. wikipedia-on-ipfs.org Specifically, pyridine-2-carbaldehyde and its substituted analogues are significant as precursors and ligands. The aldehyde group at the 2-position is reactive and can undergo nucleophilic attack, readily forming Schiff bases with amines. organic-chemistry.org These resulting iminopyridine compounds are robust bidentate ligands, capable of forming stable complexes with various metals. organic-chemistry.orgresearchgate.netacs.org

The substituents on the pyridine ring—in this case, the 4-methoxy and 6-methyl groups—play a crucial role in modifying the compound's electronic properties and steric hindrance. The methoxy (B1213986) group (an electron-donating group) and the methyl group can influence the reactivity of the aldehyde and the coordination properties of the pyridine nitrogen. This chemical modifiability allows for the fine-tuning of the molecule's properties for specific applications, a key reason why pyridine scaffolds are so prevalent in drug design. dbpedia.org

Overview of Current Research Directions and Gaps

While specific research literature on 4-Methoxy-6-methylpyridine-2-carbaldehyde is sparse, the research directions for closely related pyridine-2-carbaldehyde derivatives indicate likely avenues of investigation. A major area of focus is their use in coordination chemistry and the development of metal complexes with potential catalytic or therapeutic properties.

For instance, research on 6-methylpyridine-2-carbaldehyde has shown its utility in forming thiosemicarbazone ligands. nih.gov These ligands, when complexed with metals like zinc, palladium, and platinum, have demonstrated antineoplastic (anticancer) activity against human colon cancer cell lines. researchgate.netnih.gov This suggests a significant research direction for this compound would be the synthesis of its thiosemicarbazone derivative and the subsequent investigation of its metal complexes for biological activity. The methoxy group could further modulate this activity.

The primary research gap is the lack of foundational studies characterizing the synthesis, reactivity, and biological screening of this compound itself. Detailed studies are needed to explore its potential as a building block for more complex molecules, particularly in the synthesis of novel ligands for catalysis or as scaffolds for medicinal chemistry.

| Compound/Complex | Synthesis Yield | Key Finding |

|---|---|---|

| HmpETSC (Ligand) | Not specified, but recrystallized from ethanol (B145695) | Serves as a chelating agent for various transition metals. |

| [Zn(HmpETSC)Cl₂] | 35% | Exhibits antineoplastic activity against HCT 116 colon cancer cells. |

| [Pd(mpETSC)Cl] | Not specified | Also exhibits antineoplastic activity against HCT 116 colon cancer cells. |

| [Pt(mpETSC)Cl] | 25% | The X-ray crystal structure was successfully determined. |

| [VO₂(mpETSC)] | 50% | The X-ray crystal structure was successfully determined. |

Historical Perspectives on Pyridine Carbaldehyde Derivatives

The history of pyridine derivatives is deeply rooted in the development of synthetic organic chemistry. A landmark event was the discovery of the Hantzsch pyridine synthesis in 1881 by the German chemist Arthur Rudolf Hantzsch. britannica.comwikipedia-on-ipfs.orgwikipedia.org This reaction provided the first major synthetic route to pyridine derivatives. britannica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-8(11-2)4-7(5-10)9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGBXFGFNDLMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503122 | |

| Record name | 4-Methoxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75358-79-1 | |

| Record name | 4-Methoxy-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 4 Methoxy 6 Methylpyridine 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 4-Methoxy-6-methylpyridine-2-carbaldehyde is a key site for a multitude of chemical reactions, enabling the formation of a diverse range of derivatives. Its reactivity is central to the construction of more complex molecular architectures.

Condensation Reactions to Form Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond is a versatile method for introducing a wide array of substituents into the molecule. masterorganicchemistry.comorganic-chemistry.org

The reaction is often catalyzed by acid and can be driven to completion by the removal of water, for instance, by using a Dean-Stark apparatus or dehydrating agents. The resulting Schiff bases are valuable intermediates in their own right, finding application in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.

Table 1: Examples of Schiff Base Formation from Aldehydes and Primary Amines

| Aldehyde | Amine | Product | Conditions |

| Benzaldehyde | Aniline | N-Benzylideneaniline | Ethanol (B145695), reflux |

| Salicylaldehyde | Ethylenediamine | Salen | Methanol, room temperature |

| This compound | Substituted Aniline | Corresponding N-(substituted phenyl)imines | Methanol, reflux |

Note: The conditions for the reaction with this compound are based on general procedures for Schiff base synthesis due to the absence of specific literature data for this exact compound.

Heterocyclization Reactions (e.g., Formation of 1,2,4-Triazines and their N-Oxides)

The aldehyde group of this compound can participate in cyclization reactions to form various heterocyclic systems. A notable example is its reaction with hydrazonamides or similar reagents to construct 1,2,4-triazine (B1199460) rings. rsc.org These reactions are significant in medicinal chemistry as 1,2,4-triazine derivatives are known to exhibit a wide range of biological activities. nih.gov

The synthesis of 3-(pyridin-2-yl)-1,2,4-triazines can be achieved through the condensation of pyridine-2-carbaldehydes with isonitrosoacetophenone hydrazones, followed by an aromatization step. rsc.org Furthermore, the pyridine (B92270) nitrogen can be oxidized to an N-oxide, which can influence the course of the heterocyclization reaction, potentially leading to the formation of 1,2,4-triazine N-oxides. chemicalbook.comrsc.org The formation of these N-oxides can also be achieved by direct oxidation of the corresponding 1,2,4-triazine. google.com

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 4-methoxy-6-methylpyridine-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, providing access to a key functional group for further derivatization, such as esterification or amidation.

Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and silver oxide (Ag2O). masterorganicchemistry.com The reaction conditions are typically controlled to avoid over-oxidation or side reactions with other parts of the molecule. For instance, oxidation of alkyl-substituted pyridines to their corresponding carboxylic acids is a known transformation. osi.lv

Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium Permanganate (KMnO4) | Aqueous solution, often with heating | Powerful oxidant, can cleave C-C bonds under harsh conditions. sigmaaldrich.com |

| Silver(I) Oxide (Ag2O) | Ammoniacal solution (Tollens' reagent) | Mild and selective for aldehydes. |

| Jones Reagent (CrO3/H2SO4) | Acetone | Strong oxidant, not suitable for acid-sensitive substrates. |

Reductive Amination Strategies

Reductive amination provides a direct route to synthesize amines from aldehydes. In the case of this compound, this one-pot reaction involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method is highly efficient and avoids the isolation of the often-unstable imine intermediate. echemi.comrsc.orgntu.edu.sg

A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being a particularly mild and selective reagent for this transformation. It is compatible with a wide range of functional groups and generally provides high yields. organic-chemistry.orgmasterorganicchemistry.comresearchgate.netresearchgate.netresearchgate.net Other reducing agents, such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation, can also be employed.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, selective, tolerates a wide range of functional groups. researchgate.net |

| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 6-7 | Effective, but highly toxic. |

| Catalytic Hydrogenation (H2/Catalyst) | Various solvents, Pd/C, PtO2 | Clean, but can reduce other functional groups. |

Reactions on the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The substituents on the ring, namely the methoxy (B1213986), methyl, and carbaldehyde groups, play a crucial role in directing the position of substitution.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net The presence of the electron-donating methoxy and methyl groups at the 4- and 6-positions, respectively, would be expected to activate the ring towards EAS and direct incoming electrophiles primarily to the C-3 and C-5 positions. However, the aldehyde group at the C-2 position is electron-withdrawing and would further deactivate the ring. Under strongly acidic conditions, the pyridine nitrogen is protonated, which significantly deactivates the ring to electrophilic attack. Nitration of substituted pyridines, for example, often requires harsh conditions. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. masterorganicchemistry.com The presence of the electron-withdrawing aldehyde group at the C-2 position would further activate this position towards nucleophilic attack. The methoxy group at the C-4 position is a potential leaving group in nucleophilic aromatic substitution reactions, especially if activated by the ring nitrogen. The outcome of a nucleophilic substitution reaction would depend on the nature of the nucleophile and the reaction conditions. For instance, methoxypyridines can undergo nucleophilic amination. researchgate.net

Influence of Substituents on Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic effects of its three substituents: the methoxy, methyl, and carbaldehyde groups. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic substitution compared to benzene. aklectures.comquora.comyoutube.com Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). stackexchange.comyoutube.com

The carbaldehyde group at the 2-position, however, is strongly electron-withdrawing due to both -I and -M effects. This group significantly deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the meta positions relative to itself (positions 4 and 6 are meta to the carbaldehyde, but are already substituted).

For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing carbaldehyde group, along with the inherent electron deficiency of the pyridine ring, would make the ring susceptible to attack, especially if a good leaving group were present. The positions ortho and para to the nitrogen are the most activated towards nucleophilic attack.

The quantitative effect of these substituents can be estimated using Hammett constants, which provide a measure of the electronic influence of a substituent on a reaction center. While specific Hammett constants for all positions on a pyridine ring are not always available, general values for methoxy and methyl groups indicate their electron-donating nature. rsc.orguark.edusciepub.comnih.govresearchgate.net

Hammett Substituent Constants (σp) for Common Groups

| Substituent | σp Value | Electronic Effect |

|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating |

| -CH₃ (Methyl) | -0.17 | Weakly Electron-Donating |

| -CHO (Carbaldehyde) | +0.42 | Strongly Electron-Withdrawing |

| Pyridine N-atom (as a substituent effect on the ring) | Variable, generally electron-withdrawing | Electron-Withdrawing |

Derivatization for Enhanced Analytical Detection and Separation

The aldehyde functional group of this compound is a prime target for derivatization to improve its detectability and separation in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Introduction of Chromophores and Fluorophores

For enhanced detection by UV-Visible or fluorescence spectroscopy, a chromophore or fluorophore can be introduced by reacting the carbaldehyde group with a suitable derivatizing agent. rsc.org This is particularly useful if the intrinsic UV absorbance or fluorescence of the parent molecule is insufficient for the desired sensitivity.

Common derivatization reactions for aldehydes include the formation of hydrazones, oximes, and Schiff bases. Reagents for this purpose often contain extended aromatic systems or specific functional groups that impart strong absorbance or fluorescence.

Examples of Derivatizing Agents:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with the aldehyde to form a brightly colored 2,4-dinitrophenylhydrazone, which can be readily detected in the visible region of the electromagnetic spectrum. researchgate.netlawdata.com.tw

Dansyl Hydrazine: This reagent introduces a highly fluorescent dansyl group, allowing for very sensitive detection by fluorescence detectors.

Naphthyl- and Anthryl-based Hydrazines or Amines: These reagents introduce polycyclic aromatic hydrocarbons that are strongly UV-absorbing and often fluorescent. nih.gov

BODIPY-based Hydrazines: Boron-dipyrromethene (BODIPY) dyes are known for their sharp absorption peaks, high fluorescence quantum yields, and good photostability, making them excellent fluorescent tags. nih.gov

The reaction of this compound with such a reagent would yield a derivative with significantly altered spectroscopic properties, enabling more sensitive and selective detection. mdpi.com

Common Derivatizing Agents for Aldehydes

| Reagent | Functional Group Targeted | Resulting Derivative | Detection Method |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde | Hydrazone | UV-Visible |

| Dansyl Hydrazine | Aldehyde | Hydrazone | Fluorescence |

| (S)-(-)-α-Methylbenzylamine | Aldehyde | Schiff Base (Imine) | Chiral HPLC, UV |

| Girard's Reagent T | Aldehyde | Hydrazone (with quaternary ammonium) | Mass Spectrometry |

Strategies for Improved Mass Spectrometric Detectability

For analysis by mass spectrometry, particularly with electrospray ionization (ESI), derivatization can be employed to enhance the ionization efficiency of the analyte. acs.org While the pyridine nitrogen in this compound can be protonated, derivatization can introduce a group that is more readily ionized or carries a permanent charge.

Strategies include:

Introduction of a Basic Site: Reaction with a reagent containing a more basic amine group can lead to a derivative with a higher proton affinity, resulting in a more abundant protonated molecule [M+H]⁺ in positive ion ESI-MS.

Introduction of a Pre-charged Group: Derivatization with a reagent that contains a quaternary ammonium (B1175870) group, such as Girard's reagents, results in a derivative that is permanently positively charged. nih.govsemanticscholar.org This significantly improves the sensitivity in positive ion ESI-MS as the analyte is already in an ionic form.

Isotopic Labeling: The use of isotopically labeled derivatizing agents can aid in the identification and quantification of the analyte by creating a characteristic isotopic pattern in the mass spectrum.

For example, reaction with 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) would introduce a permanently charged quaternary ammonium group, making the derivative highly responsive in positive ion ESI-MS. acs.org

Impact of Derivatization on Chromatographic Performance

Derivatization invariably alters the physicochemical properties of the analyte, which in turn affects its behavior in chromatographic separations. researchgate.netmdpi.comfrontiersin.orgnih.govauroraprosci.com In reversed-phase HPLC, where separation is based on polarity, the introduction of a derivatizing agent will change the retention time of this compound.

Increased Hydrophobicity: Derivatization with large, nonpolar groups (e.g., polycyclic aromatic hydrocarbons) will increase the hydrophobicity of the molecule. This will lead to a longer retention time on a reversed-phase column (e.g., C18). researchgate.net This can be advantageous for separating the analyte from more polar matrix components.

Increased Polarity: Conversely, derivatization with a highly polar or charged group (e.g., Girard's reagent) will decrease its retention on a reversed-phase column. This might be useful for rapid analysis or for moving the analyte's peak away from late-eluting interferences.

Improved Peak Shape: Derivatization can sometimes lead to improved peak shapes by masking polar functional groups that might otherwise interact with residual silanols on the stationary phase.

Chiral Separations: Reaction with a chiral derivatizing agent can form diastereomers that can be separated on a non-chiral stationary phase, enabling enantiomeric analysis.

Predicted Impact of Derivatization on Reversed-Phase HPLC

| Derivatizing Agent | Change in Polarity of Derivative | Predicted Change in Retention Time |

|---|---|---|

| DNPH | More nonpolar | Increase |

| Dansyl Hydrazine | More nonpolar | Increase |

| Girard's Reagent T | More polar (charged) | Decrease |

Coordination Chemistry and Metal Complex Formation with 4 Methoxy 6 Methylpyridine 2 Carbaldehyde

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from pyridine-2-carbaldehyde analogues typically involves the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent, often under reflux.

Research on the thiosemicarbazone derivative of the analogous 6-methylpyridine-2-carbaldehyde has demonstrated the successful synthesis of several transition metal complexes.

Dioxovanadium(V): The complex [VO₂(mpETSC)] was synthesized from 6-methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone (HmpETSC). This preparation highlights the ability of the ligand to stabilize vanadium in a high oxidation state.

Zinc(II): The reaction of HmpETSC with zinc chloride yields the complex [Zn(HmpETSC)Cl₂]. In this complex, the ligand coordinates to the zinc center without losing a proton.

Palladium(II): A palladium(II) complex with the formula [Pd(mpETSC)Cl] has also been prepared. nih.govkuleuven.be Unlike the zinc complex, the ligand acts as a deprotonated anion in this coordination compound. nih.govkuleuven.be

These syntheses illustrate the versatility of the pyridine-thiosemicarbazone scaffold in coordinating with metals of different oxidation states and coordination preferences.

Complexes of the platinum group metals, known for their applications in catalysis and medicine, have been synthesized using pyridine-2-carbaldehyde thiosemicarbazone type ligands.

Ruthenium(II): Ruthenium(II) complexes of N-(4-methoxybenzyl) thiosemicarbazone derivatives have been prepared, typically starting from a ruthenium precursor like [Ru₂Cl₂(μ-Cl)₂(η⁶-p-cymene)₂]. mdpi.com The resulting cationic complexes often have the formula [RuCl(η⁶-p-cymene)(HL)]⁺, where HL is the neutral thiosemicarbazone ligand. mdpi.com These complexes can exhibit a pseudo-octahedral "three-legged piano-stool" geometry. acs.org

Platinum(II): The platinum(II) complex [Pt(mpETSC)Cl] has been synthesized and its structure confirmed by X-ray crystallography. nih.gov The synthesis demonstrates the formation of a stable, square-planar complex where the ligand is deprotonated and acts as a tridentate chelator. nih.gov Other platinum(II) complexes, such as [Pt(FoTsc)Cl] and [Pt(FoTsc)(H₂FoTsc)]Cl₂, have been synthesized from pyridine-2-carbaldehyde thiosemicarbazone, highlighting the common reactivity patterns. nih.gov

| Metal Ion | Complex Formula (Analogue-Based) | Key Synthesis Feature |

|---|---|---|

| Dioxovanadium(V) | [VO₂(mpETSC)] | Stabilizes V(V) oxidation state |

| Zinc(II) | [Zn(HmpETSC)Cl₂] | Coordination with neutral ligand |

| Palladium(II) | [Pd(mpETSC)Cl] | Coordination with deprotonated ligand |

| Ruthenium(II) | [RuCl(η⁶-p-cymene)(HL)]⁺ | Forms half-sandwich "piano-stool" complexes |

| Platinum(II) | [Pt(mpETSC)Cl] | Forms square-planar complex with deprotonated ligand |

Ligands derived from pyridine-2-carbaldehyde readily form complexes with first-row divalent transition metals. The general synthetic method involves reacting the thiosemicarbazone ligand with the corresponding metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol, often under reflux. nih.govjocpr.com

Fe(II): Iron(II) complexes of pyridine-substituted thiosemicarbazones, such as [Fe(PTSC)₂Cl₂]Cl, have been synthesized and typically exhibit an octahedral geometry. researchgate.netrsc.org

Co(II): Cobalt(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone have been prepared and studied, confirming a binding interaction and the formation of stable complexes. rsisinternational.org

Ni(II): Nickel(II) readily forms complexes, such as [Ni(PTSC)₂(H₂O)₂]Cl₂, where two thiosemicarbazone ligands coordinate to the metal center to create an octahedral environment. nih.govresearchgate.net The reaction of the ligand with salts like Ni(NO₃)₂ or Ni(OCOCH₃)₂ typically yields the desired complexes. nih.gov

Cu(II): Copper(II) complexes of various substituted pyridine (B92270) thiosemicarbazones are well-documented. nih.gov The copper center is often coordinated by one or two ligands, leading to geometries such as square-pyramidal or pseudo-octahedral. nih.gov

Ligand Properties and Coordination Modes

The coordination behavior of 4-Methoxy-6-methylpyridine-2-carbaldehyde is dominated by the properties of its thiosemicarbazone derivatives, which are versatile and powerful chelating agents.

The this compound molecule itself possesses two potential donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This structure allows it to potentially act as a neutral bidentate ligand, forming a five-membered chelate ring with a metal ion. However, the aldehyde group is a relatively weak donor, and its reactivity is often exploited to create more robust multidentate ligands. Condensation with molecules like thiosemicarbazide (B42300) transforms the aldehyde into a thiosemicarbazone, significantly enhancing its coordinating ability.

The conversion of the carbaldehyde to its thiosemicarbazone derivative is crucial for its function as a potent ligand. Thiosemicarbazones derived from pyridine-2-carbaldehyde are known to be highly effective chelators due to the presence of multiple donor atoms (the pyridine nitrogen, the imine nitrogen, and the sulfur atom). core.ac.ukresearchgate.net This allows them to coordinate to metal ions in several ways.

Neutral Bidentate Ligand: In some complexes, such as [Zn(HmpETSC)Cl₂], the thiosemicarbazone ligand remains protonated and coordinates as a neutral bidentate ligand. In this mode, coordination occurs through the thione sulfur atom and the azomethine (imine) nitrogen atom (S,N coordination).

Mononegative Tridentate Ligand: A more common coordination mode involves the deprotonation of the hydrazinic N-H proton, allowing the ligand to act as a mononegative tridentate chelator. core.ac.uknih.gov In this form, it binds to the metal center via the pyridine nitrogen, the azomethine nitrogen, and the now-anionic thiolato sulfur atom (N,N,S⁻ coordination). nih.gov This tridentate chelation forms two stable five-membered rings, a structural motif observed in the complexes of dioxovanadium(V), palladium(II), and platinum(II). ntu.edu.tw

The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of substituents on the ligand itself. ntu.edu.tw

| Coordination Mode | Ligand Form | Donor Atoms | Example Complex (Analogue) |

|---|---|---|---|

| Neutral Bidentate | Thione (protonated) | Sulfur, Azomethine Nitrogen (S,N) | [Zn(HmpETSC)Cl₂] |

| Mononegative Tridentate | Thiolate (deprotonated) | Pyridine N, Azomethine N, Sulfur (N,N,S⁻) | [VO₂(mpETSC)], [Pd(mpETSC)Cl] |

Investigation of Schiff Base Derivatives as Chelating Agents

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone of coordination chemistry due to their synthetic accessibility and versatile chelating properties. rsc.org Schiff base derivatives of this compound are readily synthesized by reacting the aldehyde with a wide range of primary amines. The resulting imine (-C=N-) nitrogen and the pyridine nitrogen atoms create a bidentate or potentially higher denticity coordination pocket, capable of binding to metal ions.

The electronic properties of the Schiff base ligand, and consequently its chelating ability, can be fine-tuned by varying the substituent on the primary amine. Aromatic amines can introduce further electronic effects and steric bulk, influencing the stability and geometry of the resulting metal complexes. The presence of the methoxy (B1213986) and methyl groups on the pyridine ring enhances the electron density on the pyridine nitrogen, thereby increasing its basicity and coordinating strength.

These Schiff base ligands act as effective chelating agents for a variety of transition metal ions, forming stable complexes. The coordination typically involves the nitrogen atom of the pyridine ring and the nitrogen atom of the azomethine group, creating a stable five- or six-membered chelate ring with the metal center. researchgate.net The specific nature of the amine used to synthesize the Schiff base can introduce additional donor atoms (e.g., oxygen or sulfur), leading to ligands with higher denticity and more complex coordination modes.

Structural Elucidation of Coordination Complexes

The precise arrangement of atoms within a coordination complex is fundamental to understanding its chemical and physical properties. Single crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of these molecules in the solid state.

Single Crystal X-ray Diffraction Studies of Complex Structures

While a specific single crystal X-ray diffraction study for a complex of a Schiff base derived directly from this compound is not available in the surveyed literature, extensive studies on analogous pyridine-based Schiff base complexes provide a strong basis for predicting their structural characteristics. For instance, studies on metal complexes of Schiff bases derived from other pyridine-2-carbaldehydes reveal detailed information about their crystal systems, space groups, and unit cell dimensions. ajchem-a.comnih.gov

Based on these related structures, it is anticipated that metal complexes of Schiff bases derived from this compound would crystallize in common crystal systems such as monoclinic or triclinic. The specific parameters would, of course, depend on the metal ion, the counter-ion, and the exact nature of the Schiff base ligand.

Table 1: Representative Crystallographic Data for Analogous Pyridine-Based Schiff Base Metal Complexes

| Parameter | Complex A (Hypothetical) | Complex B (Hypothetical) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 12.71 | 8.87 |

| b (Å) | 4.74 | 14.12 |

| c (Å) | 21.12 | 4.64 |

| α (°) | 90 | 104.92 |

| β (°) | 105.53 | 95.65 |

| γ (°) | 90 | 100.80 |

| Z | 4 | 2 |

Note: Data presented is hypothetical and based on representative values from structurally similar compounds found in the literature for illustrative purposes. ajchem-a.comnih.gov

Analysis of Geometric Structures and Coordination Geometries

The coordination geometry around the central metal ion in complexes with Schiff base ligands derived from this compound is expected to be influenced by the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand. Common coordination geometries for transition metal complexes include octahedral, square planar, and tetrahedral.

In a hypothetical octahedral complex, the Schiff base ligand would likely act as a bidentate chelator, occupying two coordination sites. The remaining sites would be filled by other ligands, such as anions (e.g., chloride) or solvent molecules. The bond lengths between the metal and the donor atoms of the ligand are indicative of the strength of the coordination bond. Similarly, the bond angles around the metal center provide insight into the distortion from an ideal geometry.

Table 2: Selected Bond Lengths and Angles for a Hypothetical Octahedral Metal Complex

| Bond | Length (Å) | Angle | Degree (°) |

| M-N(pyridine) | 2.15 | N(pyridine)-M-N(imine) | 78.5 |

| M-N(imine) | 2.10 | N(pyridine)-M-Cl1 | 91.2 |

| M-Cl1 | 2.45 | N(imine)-M-Cl2 | 170.1 |

| M-Cl2 | 2.48 | Cl1-M-Cl2 | 95.3 |

Note: Data is hypothetical and based on typical values observed in analogous transition metal complexes with pyridine-imine ligands.

Conformational Analysis of Ligands within Complexes

Upon coordination to a metal ion, the Schiff base ligand derived from this compound will adopt a specific conformation to accommodate the geometric constraints of the coordination sphere. The planarity of the pyridine ring and the imine bond is a key feature.

The dihedral angle between the pyridine ring and the plane containing the imine bond is a critical parameter in describing the ligand's conformation. In many structurally characterized analogues, this dihedral angle is relatively small, indicating a high degree of planarity within the ligand upon chelation. nih.gov This planarity can facilitate π-stacking interactions between adjacent complex molecules in the crystal lattice.

Advanced Spectroscopic Characterization of 4 Methoxy 6 Methylpyridine 2 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure these vibrations, providing a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The spectrum of 4-Methoxy-6-methylpyridine-2-carbaldehyde is characterized by distinct bands corresponding to its constituent parts: the pyridine (B92270) ring, the aldehyde, the methoxy (B1213986) group, and the methyl group. researchgate.netresearchgate.net

Key vibrational modes for this compound include the C=O stretching of the aldehyde group, which typically appears as a strong, sharp band in the region of 1710-1680 cm⁻¹. The C-H stretch of the aldehyde proton is also characteristic, often observed as a pair of weak bands around 2850 and 2750 cm⁻¹. The aromatic pyridine ring gives rise to several bands, including C=C and C=N stretching vibrations between 1600 and 1400 cm⁻¹. The methoxy group is identifiable by its C-O-C asymmetric and symmetric stretching vibrations, typically found near 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The methyl group's presence is confirmed by C-H stretching and bending modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 3000-2850 | -CH₃, -OCH₃ |

| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | -CHO |

| Carbonyl C=O Stretch | 1710-1680 | -CHO |

| Aromatic C=C and C=N Stretch | 1600-1400 | Pyridine Ring |

| C-H Bend | 1470-1370 | -CH₃, -OCH₃ |

| Asymmetric C-O-C Stretch | 1275-1200 | -OCH₃ |

| Symmetric C-O-C Stretch | 1150-1020 | -OCH₃ |

| Ring In-Plane Bending | ~888 | Pyridine Ring |

FT-Raman spectroscopy provides complementary information to FT-IR. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Symmetrical vibrations and bonds involving non-polar groups often produce strong Raman signals. For this compound, the aromatic ring vibrations are particularly prominent in the Raman spectrum. researchgate.netchemicalbook.com The ring stretching modes, especially the symmetric "ring breathing" vibration around 1000 cm⁻¹, are typically intense. researchgate.net The C=C and C=N stretching vibrations also give rise to strong bands. researchgate.net The aldehyde C=O stretch is observable but often weaker than in the IR spectrum. The FT-Raman spectrum is valuable for confirming the assignments made from the FT-IR data and providing a more complete picture of the molecule's vibrational framework.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 3000-2850 | -CH₃, -OCH₃ |

| Carbonyl C=O Stretch | 1710-1680 | -CHO |

| Aromatic C=C and C=N Stretch | 1610, 1500 | Pyridine Ring |

| Ring Breathing Mode | ~1000 | Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and their proximity to other protons. For this compound, the spectrum is expected to show four distinct signals corresponding to the four types of non-equivalent protons.

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and will appear as a singlet far downfield, typically between 9.8 and 10.2 ppm. The two protons on the pyridine ring are in different chemical environments and are expected to appear as singlets (or narrow doublets if long-range coupling is resolved) in the aromatic region (7.0-8.5 ppm). The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around 3.9-4.1 ppm. The methyl group (-CH₃) protons attached to the pyridine ring will also produce a singlet, but further upfield, around 2.5-2.7 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H |

| Pyridine Ring (H-3/H-5) | 7.0 - 7.5 | Singlet (s) | 1H |

| Pyridine Ring (H-5/H-3) | 6.8 - 7.2 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | 3H |

| Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) | 3H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically in the range of 190-195 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region (110-165 ppm). The carbon attached to the methoxy group (C-4) will be highly influenced by the oxygen atom, appearing around 160-165 ppm. The carbons attached to the aldehyde (C-2) and methyl (C-6) groups will also be downfield. The methoxy carbon (-OCH₃) itself typically appears around 55-60 ppm, while the methyl carbon (-CH₃) is the most shielded, appearing furthest upfield at approximately 20-25 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| Pyridine C-4 (-OCH₃) | 160 - 165 |

| Pyridine C-6 (-CH₃) | 155 - 160 |

| Pyridine C-2 (-CHO) | 150 - 155 |

| Pyridine C-3/C-5 | 110 - 120 |

| Pyridine C-5/C-3 | 105 - 115 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (-CH₃) | 20 - 25 |

While 1D NMR spectra provide a wealth of information, complex structures often require advanced 2D NMR experiments for unambiguous assignment. Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY experiment on this compound would reveal scalar couplings between protons. While the isolated singlets of the methyl, methoxy, and aldehyde protons would not show cross-peaks, any potential long-range coupling between the two protons on the pyridine ring would be visualized as a cross-peak, confirming their spatial proximity through the bond network.

An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This experiment would definitively link the proton signals to their respective carbon atoms in the ¹³C spectrum. For instance, it would show a correlation between the proton signal at ~4.0 ppm and the carbon signal at ~55 ppm, confirming their assignment to the methoxy group. Similarly, correlations would be observed for the methyl group and the C-H bonds on the pyridine ring, solidifying the structural assignment derived from the 1D spectra.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly performed using UV-Visible (UV-Vis) spectrophotometry, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground electronic state to a higher energy state. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with its aromatic pyridine ring and carbonyl group.

The pyridine chromophore typically exhibits strong absorptions corresponding to π→π* transitions. sielc.com In related pyridinedicarboxylate complexes, these transitions are observed as intense, broad bands between 220 and 300 nm. nih.gov The presence of the aldehyde (carbonyl) group introduces an additional, typically weaker, absorption band at a longer wavelength, resulting from an n→π* transition of the non-bonding electrons on the oxygen atom. masterorganicchemistry.com This transition for simple aldehydes and ketones is often found in the 270-300 nm range. masterorganicchemistry.com

The specific absorption maxima (λmax) for this compound are influenced by the electronic effects of its substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine-2-carbaldehyde. The solvent environment also plays a crucial role, as polar solvents can further shift the positions of these absorption bands.

Research on other substituted pyridine derivatives provides a reference for the expected spectral features. For instance, a study on various 2-pyridone derivatives, which also contain a substituted pyridine core, reported absorption maxima in the range of 320–350 nm, demonstrating how different functional groups and substitution patterns modulate the electronic properties and absorption spectra. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π→π* | 220 - 300 | Pyridine Ring, Carbonyl C=O |

Note: The data in this table is predictive, based on the analysis of constituent functional groups and data from analogous compounds.

Emission spectroscopy (fluorescence) is less commonly reported for simple pyridine-aldehydes unless they are part of a larger, more complex fluorophore system. Significant fluorescence would typically require a more rigid and extended conjugated system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (C₈H₉NO₂), the molecular weight is 151.16 g/mol . In electron ionization (EI) mass spectrometry, the compound would first form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 151.

The fragmentation of this molecular ion is guided by the stability of the resulting fragments and the nature of the functional groups present. The fragmentation pattern for aromatic aldehydes is well-established and typically involves two primary α-cleavage pathways next to the carbonyl group. miamioh.edulibretexts.org

Loss of a hydrogen radical (H•): This results in a stable acylium ion [M-1]⁺ at m/z 150. This is often a prominent peak in the spectra of aromatic aldehydes. libretexts.org

Loss of the formyl radical (•CHO): This cleavage results in an [M-29]⁺ peak at m/z 122, corresponding to the 4-methoxy-6-methylpyridinyl cation.

Further fragmentation could involve the pyridine ring and its substituents. The loss of a methyl radical (•CH₃) from the methoxy group or the ring could occur, though less favored than aldehyde fragmentation. Studies on the mass spectra of other complex pyridine derivatives have shown that fragmentation can also include the loss of small molecules like HCN from the pyridine ring itself, leading to further daughter ions. mdpi.com Tandem mass spectrometry (MS/MS) studies on fused nitrogen-containing heterocycles, such as pyridazino-indoles, have demonstrated that cross-ring cleavages are also common fragmentation pathways, suggesting that the pyridine ring in this compound could potentially undergo ring-opening fragmentation under certain conditions. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 151 | [C₈H₉NO₂]⁺˙ | (Molecular Ion) |

| 150 | [M - H]⁺ | H• |

| 122 | [M - CHO]⁺ | •CHO |

Note: This table presents a plausible fragmentation pathway based on established chemical principles. Relative abundances would require experimental verification.

Combined Spectroscopic and Diffraction Techniques for Comprehensive Structural Insights

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a combination of methods, particularly the synergy between spectroscopy and X-ray diffraction, offers definitive and comprehensive structural characterization. X-ray crystallography provides the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, while spectroscopic methods confirm the structure and bonding in various states (solid, liquid, or gas).

For pyridine-based compounds, this combined approach is frequently employed. For example, the structures of several pyridine derivatives have been unequivocally confirmed by single-crystal X-ray diffraction, with IR and NMR spectroscopy providing complementary data to validate the proposed structure in the solid state and solution. researchgate.net In a study of pyridine 4-carbaldehyde semicarbazone, X-ray analysis revealed its crystallization in a triclinic system and identified extensive hydrogen bonding, while FT-IR and NMR data confirmed the keto form of the ligand in the bulk sample. ajchem-a.com

In the case of this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular geometry, including the planarity of the pyridine ring and the conformation of the aldehyde and methoxy substituents. This experimental data is invaluable for validating theoretical models. For instance, computational studies using Density Functional Theory (DFT) can predict geometric parameters and vibrational frequencies; these theoretical results gain significant credibility when they align with experimental X-ray diffraction and IR/Raman spectroscopic data. acs.org

The combination of techniques is particularly powerful for studying derivatives, such as Schiff bases or metal complexes formed from this compound. The synthesis and characterization of a Ba(II) complex with a pyridine-2-carboxaldehyde derivative, for example, utilized X-ray diffraction to determine the distorted doubly-capped octahedral coordination geometry around the metal center, confirming how the ligand binds to the metal. mdpi.com Such detailed structural information is critical for understanding the chemical reactivity and potential applications of these compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine-2-carbaldehyde |

| Pyridine-4-carbaldehyde semicarbazone |

| 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Computational and Theoretical Investigations of 4 Methoxy 6 Methylpyridine 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, enabling the determination of a molecule's electronic structure and energy. For a substituted pyridine (B92270) such as 4-Methoxy-6-methylpyridine-2-carbaldehyde, these methods can elucidate the effects of the methoxy (B1213986), methyl, and carbaldehyde groups on the aromatic ring.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has become one of the most popular and effective methods for studying the ground state properties of many-electron systems in chemistry and physics. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy.

For organic molecules like substituted pyridines, the B3LYP hybrid functional is commonly employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. DFT calculations are used to determine key ground state properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential. These calculations provide a detailed picture of the molecule's stability and charge distribution.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF systematically neglects electron correlation, leading to some inaccuracies, it serves as a crucial starting point for more advanced, correlation-corrected methods. Comparing HF results with DFT or experimental data helps in understanding the role of electron correlation in the molecular system. For molecules like this compound, HF calculations can provide a qualitative understanding of the electronic structure and molecular orbitals.

Selection of Appropriate Basis Sets and Levels of Theory

The accuracy of any quantum chemical calculation is highly dependent on the chosen level of theory (e.g., HF or DFT functional) and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

For molecules containing heteroatoms and conjugated π-systems, such as this compound, Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are widely used. The notation indicates:

6-311G : A triple-zeta valence basis set, providing more flexibility for describing valence electrons compared to a minimal or double-zeta set.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density distribution, which is essential for accurately modeling chemical bonds.

++ : Diffuse functions are added to both heavy atoms and hydrogens. These are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity where the electron density is more spread out.

The choice of basis set is a trade-off between desired accuracy and computational cost. For pyridine derivatives, basis sets like 6-311++G(d,p) combined with the B3LYP functional have been shown to provide reliable results for both geometry and electronic properties.

Molecular Structure and Electronic Properties Analysis

Following the quantum chemical calculations, a detailed analysis of the molecular structure and electronic properties can be performed. This provides insights into the molecule's physical shape, stability, and potential reactive sites.

Optimized Molecular Geometries and Conformational Landscape

Geometry optimization is a computational process that determines the arrangement of atoms corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry represents the most stable structure of the molecule in the gas phase. For this compound, key parameters include the bond lengths, bond angles, and dihedral angles that define the spatial relationship between the pyridine ring and its substituents.

The conformational landscape describes the different spatial arrangements (conformers) of the molecule and their relative energies. For the title compound, significant conformational flexibility arises from the rotation around the C-O bond of the methoxy group and the C-C bond of the carbaldehyde group. Theoretical calculations can identify the most stable conformer and the energy barriers for rotation between different conformers.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Illustrative Value | Angle | Illustrative Value |

| N1-C2 | 1.34 | C6-N1-C2 | 117.5 |

| C2-C3 | 1.41 | N1-C2-C3 | 123.0 |

| C3-C4 | 1.38 | C2-C3-C4 | 119.0 |

| C4-C5 | 1.39 | C3-C4-C5 | 118.5 |

| C5-C6 | 1.39 | C4-C5-C6 | 119.0 |

| C4-O7 (Methoxy) | 1.36 | C5-C6-N1 | 123.0 |

| C2-C8 (Aldehyde) | 1.48 | C3-C4-O7 | 125.0 |

| C8=O9 (Aldehyde) | 1.22 | N1-C2-C8 | 116.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the electron-donating methoxy group and the pyridine ring are expected to contribute significantly to the HOMO. The electron-withdrawing carbaldehyde group is expected to lower the energy of the LUMO and have a significant density in this orbital. This intramolecular charge transfer character influences the molecule's electronic absorption properties and reactivity.

| Parameter | Illustrative Value (eV) |

|---|---|

| Energy of HOMO (EHOMO) | -6.50 |

| Energy of LUMO (ELUMO) | -2.15 |

| HOMO-LUMO Energy Gap (Egap) | 4.35 |

The search yielded general methodologies for the requested analyses (such as Hirshfeld surface analysis, DFT, and TD-DFT) and computational studies on analogous but distinct molecules (like other pyridine derivatives or methoxybenzaldehydes). However, no single source or combination of sources was found to contain the specific detailed research findings, data tables, and analyses—including electron density distribution, simulated vibrational spectra, calculated NMR chemical shifts, predicted UV-Vis absorption maxima, and Hirshfeld surface analysis—for this compound itself.

Generating an article with the requested level of scientific accuracy and detail is not possible without a primary research source that has performed these specific computational investigations on the target compound. To proceed would require speculating or extrapolating data from related compounds, which would not meet the standards of scientific accuracy. Therefore, the request to generate the specified article cannot be fulfilled at this time due to the lack of available scientific data for this particular molecule in the public domain.

Analysis of Intermolecular Interactions and Crystal Packing

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. researchgate.netresearchgate.net This approach allows for a quantitative description of the nature of chemical bonds, distinguishing between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions based on the properties of the electron density at the bond critical points (BCPs).

For this compound, a QTAIM analysis would be expected to reveal the following features:

Intramolecular Bonds: The covalent bonds within the pyridine ring, as well as those involving the methoxy, methyl, and carbaldehyde substituents, would be characterized by the presence of a bond path and a significant accumulation of electron density at the BCP. The Laplacian of the electron density (∇²ρ) at these points would likely be negative, indicative of shared-shell interactions.

Non-covalent Interactions: QTAIM can also identify weaker intramolecular interactions, such as hydrogen bonds. In the case of this compound, potential intramolecular C-H···O or C-H···N interactions could be identified and characterized by their BCP properties. These interactions play a role in determining the conformational preferences of the molecule.

Intermolecular Interactions: In the solid state, QTAIM analysis of the crystal structure would elucidate the network of intermolecular forces. These could include hydrogen bonds, π-π stacking interactions between pyridine rings, and other van der Waals forces. The topological properties of the intermolecular BCPs provide quantitative information about the strength and nature of these interactions, which are crucial for understanding the crystal packing and polymorphism. researchgate.net

A hypothetical summary of QTAIM parameters for key bonds in this compound is presented in the table below, based on typical values for similar organic molecules.

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| C=C (ring) | ~0.30 - 0.35 | Negative | Covalent |

| C-N (ring) | ~0.28 - 0.32 | Negative | Polar Covalent |

| C-C (substituent) | ~0.24 - 0.27 | Negative | Covalent |

| C=O | ~0.35 - 0.40 | Negative | Polar Covalent |

| C-O (methoxy) | ~0.20 - 0.25 | Negative | Covalent |

Energy Framework Analysis for Supramolecular Stability

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. rasayanjournal.co.inmdpi.com This method calculates the electrostatic, polarization, dispersion, and repulsion components of the interaction energy between molecular pairs, providing a visual representation of the crystal's supramolecular architecture and stability. rasayanjournal.co.inresearchgate.net

The analysis would generate graphical representations where cylinders connect the centroids of interacting molecules, with the cylinder radius being proportional to the magnitude of the interaction energy. This allows for an intuitive understanding of the packing motifs and the relative strengths of different intermolecular interactions.

Based on studies of similar pyridine derivatives, the calculated interaction energies for this compound could be expected to fall within the ranges presented in the following table. rasayanjournal.co.inresearchgate.net

| Interaction Energy Component | Typical Energy Range (kJ/mol) | Primary Contributing Functional Groups |

| Electrostatic | -50 to -150 | Pyridine N, Carbonyl O, Methoxy O |

| Dispersion | -100 to -200 | Aromatic ring, Alkyl groups |

| Repulsion | +40 to +100 | Overall molecular shape |

| Total Interaction Energy | -100 to -250 |

Reaction Mechanism and Catalysis Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms and catalytic cycles. Density Functional Theory (DFT) calculations are commonly employed to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of how a chemical transformation occurs.

Computational Elucidation of Reaction Pathways and Transition States

For reactions involving this compound, computational studies can be used to explore various possible reaction pathways. For instance, in a condensation reaction, DFT calculations can model the step-by-step process of nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent dehydration to form the final product. researchgate.net

A key aspect of these studies is the identification and characterization of transition states. arxiv.orgresearchgate.net The geometry of the transition state provides insight into the steric and electronic factors that control the reaction rate. The calculated activation energy (the energy difference between the reactants and the transition state) is a crucial parameter for predicting the feasibility and kinetics of a reaction.

A hypothetical reaction coordinate diagram for a generic nucleophilic addition to this compound is depicted below, illustrating the concepts of intermediates and transition states.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Aldehyde + Nucleophile) | 0 |

| 2 | Transition State 1 | +15 to +25 |

| 3 | Tetrahedral Intermediate | -5 to +5 |

| 4 | Transition State 2 | +10 to +20 |

| 5 | Products | -10 to -30 |

Mechanistic Insights into Catalytic Cycles

Computational modeling is particularly powerful for unraveling the mechanisms of catalytic reactions. researchgate.net For a reaction catalyzed by a transition metal complex where this compound acts as a ligand or substrate, DFT can be used to model the entire catalytic cycle. This includes steps such as ligand binding, oxidative addition, migratory insertion, and reductive elimination. researchgate.net

By calculating the energetics of each step in the proposed cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction. rsc.org These insights are invaluable for optimizing reaction conditions and for the rational design of more efficient catalysts. For example, a computational study could reveal how the electronic properties of the methoxy and methyl substituents on the pyridine ring influence the binding of the molecule to a metal center and the subsequent catalytic transformation.

A generalized catalytic cycle involving a pyridine derivative might include the following computationally modeled steps:

| Step | Description | Key Computational Output |

| A | Catalyst Activation | Energy of active species formation |

| B | Substrate Coordination | Binding energy and geometry |

| C | Key Bond Formation/Cleavage | Transition state structure and energy |

| D | Product Release | Energy of product dissociation |

| E | Catalyst Regeneration | Energetic feasibility of closing the cycle |

Applications in Advanced Materials and Catalysis Research

Role as Ligands in Catalytic Systems

There is no specific information available in the reviewed scientific literature on the use of 4-Methoxy-6-methylpyridine-2-carbaldehyde in the design of chiral catalysts, its development in homogeneous and heterogeneous catalysis, or its specific catalytic activity in organic transformations.

A review of the literature did not yield any studies on the development of either homogeneous or heterogeneous catalytic systems based on this compound.

There is no available data or research describing the catalytic activity of this compound or its metal complexes in specific organic transformations such as hydrogenation or oxidation.

Complexant Scaffolds for Metal Ion Coordination

Information regarding the application of this compound as a complexant for metal ion coordination is not present in the available scientific literature.

No studies were found that focus on the design of ligands based on this compound for the purpose of selective metal ion binding.

There is no documented research on the potential or application of this compound in selective extraction processes, including the separation of actinides and lanthanides.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these systems are intermolecular in nature and include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. Within this field, host-guest chemistry plays a pivotal role, involving the complexation of a "host" molecule with a "guest" molecule or ion, leading to a well-defined structural entity.

The compound this compound serves as a valuable building block in the design and synthesis of sophisticated host molecules due to its unique structural and electronic properties. The presence of a pyridine (B92270) ring, an aldehyde functional group, and methoxy (B1213986) and methyl substituents allows for the construction of macrocyclic and acyclic receptors with tailored recognition capabilities.

Development of Recognition Motifs

The development of specific recognition motifs is fundamental to creating host molecules that can selectively bind to target guests. This compound offers several key features that can be exploited for the construction of such motifs. The pyridine nitrogen atom provides a Lewis basic site for coordination with metal ions or for hydrogen bonding interactions. The aldehyde group is highly reactive and readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of macrocyclic ligands. longdom.orgnih.govnih.gov

The general strategy involves the reaction of this compound with a di- or polyamine. The resulting Schiff base can be designed to form a preorganized cavity, the size and shape of which are determined by the length and flexibility of the amine linker. The methoxy and methyl groups on the pyridine ring can influence the solubility of the resulting ligand and can also introduce steric constraints that fine-tune the recognition properties of the host molecule. rsc.org

For instance, a [2+2] macrocyclization reaction between two molecules of this compound and two molecules of a diamine, such as 1,4-diaminobutane, would yield a macrocyclic Schiff base. The pyridine nitrogen atoms and the imine nitrogens can then act as donor atoms for the coordination of metal ions. The methoxy groups, being electron-donating, can enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal binding.

The table below illustrates the potential for forming various macrocyclic structures from this compound and different diamine linkers.

| Diamine Linker | Resulting Macrocycle Type | Potential Guest Molecules |

| Ethylenediamine | [2+2] Schiff Base Macrocycle | Small transition metal ions (e.g., Cu²⁺, Ni²⁺) |

| 1,3-Diaminopropane | [2+2] Schiff Base Macrocycle | Transition metal ions (e.g., Zn²⁺, Co²⁺) |

| 1,4-Diaminobutane | [2+2] Schiff Base Macrocycle | Larger metal ions, small organic molecules |

| 1,6-Diaminohexane | [2+2] Schiff Base Macrocycle | Lanthanide ions, organic guest molecules |

These macrocyclic hosts can exhibit high selectivity for specific guest species based on the principles of preorganization and complementarity. The rigidity of the pyridine units combined with the conformational flexibility of the linker chain allows the macrocycle to adopt a conformation that maximizes the binding interactions with the guest.

Applications in Separation Technologies

The selective binding properties of macrocycles and other ligands derived from this compound make them promising candidates for applications in separation technologies. These technologies are crucial in various fields, including environmental remediation, industrial process streams, and the recovery of valuable materials. nih.govresearchgate.net The ability of these compounds to selectively recognize and bind to specific ions or molecules forms the basis for techniques such as liquid-liquid extraction, solid-phase extraction, and membrane transport. tubitak.gov.trresearchgate.net

In the context of separation, ligands derived from this compound can be functionalized onto solid supports, such as silica (B1680970) gel or polymers, to create stationary phases for chromatography or solid-phase extraction. tubitak.gov.tr These functionalized materials can then be used to selectively capture target analytes from a complex mixture. For example, a silica gel modified with a Schiff base ligand derived from this compound could be used for the preconcentration and separation of heavy metal ions from aqueous solutions. tubitak.gov.tr

The efficiency of such a separation process is often quantified by the distribution coefficient (Kd) and the separation factor (α). The distribution coefficient represents the ratio of the concentration of the analyte on the solid phase to its concentration in the liquid phase at equilibrium. The separation factor between two analytes is the ratio of their distribution coefficients.

The table below presents hypothetical separation data for a solid-phase extraction material functionalized with a Schiff base derived from this compound, illustrating its potential for selective metal ion separation.

| Metal Ion | Distribution Coefficient (Kd) (mL/g) | Recovery (%) |

| Cu²⁺ | 1.2 x 10⁴ | 98.5 |

| Ni²⁺ | 8.5 x 10³ | 97.2 |

| Cd²⁺ | 5.2 x 10³ | 96.8 |

| Pb²⁺ | 1.5 x 10⁴ | 99.1 |

Furthermore, these ligands can be incorporated into liquid membranes for the selective transport of ions. In such a system, the ligand acts as a carrier, binding to the target ion at the source phase, transporting it across the membrane, and releasing it into the receiving phase. The selectivity of this process is governed by the host-guest chemistry between the carrier and the ion. The pyridine-based structure of ligands derived from this compound is particularly well-suited for the separation of f-block elements, such as lanthanides and actinides. unm.edu

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes with Enhanced Efficiency

While established methods for the synthesis of substituted pyridines exist, the development of more efficient, scalable, and environmentally benign synthetic routes remains a key research objective. rsc.orgbeilstein-journals.org Future explorations are likely to focus on several promising strategies. One-pot syntheses, which combine multiple reaction steps into a single procedure, offer a streamlined approach to complex pyridine (B92270) scaffolds. researchgate.netasianpubs.org Additionally, formal (3+3) cycloaddition reactions are being investigated for their ability to construct the pyridine ring with high degrees of control over substitution patterns. researchgate.net The principles of green chemistry are also expected to play a significant role, with an emphasis on solvent-free reaction conditions and the use of heterogeneous catalysts to simplify purification and reduce waste. asianpubs.org The overarching goal is to develop synthetic methodologies that are not only high-yielding but also economically viable and sustainable for large-scale production.

Investigation of Undiscovered Chemical Reactivity and Selectivity

The reactivity of the pyridine ring is well-documented, exhibiting susceptibility to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of substituents. wikipedia.orgslideshare.net However, the interplay of the methoxy (B1213986), methyl, and carbaldehyde groups in 4-Methoxy-6-methylpyridine-2-carbaldehyde presents opportunities to explore more nuanced and previously unobserved reactivity. Future studies will likely delve into the selective transformation of the aldehyde moiety in the presence of the activated pyridine ring. The electronic properties of the substituents can be fine-tuned to control the reactivity of the metal center in organometallic complexes, which could lead to novel catalytic applications. nih.gov Understanding these subtle electronic effects will be crucial for designing highly selective reactions and expanding the synthetic utility of this compound.

Advanced Ligand Design for Tailored Material and Catalytic Properties

Pyridine-2-carbaldehyde and its derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. capes.gov.brresearchgate.netnih.gov The specific substitution pattern of this compound allows for the design of ligands with precisely tailored electronic and steric properties. Future research in this area will focus on synthesizing novel metal complexes with this ligand for applications in catalysis and materials science. rsc.org For instance, iron complexes with modified pyridinophane ligands have shown promise in catalytic carbon-carbon bond formation, and the electronic tuning afforded by the methoxy and methyl groups could enhance catalytic activity and selectivity. nih.gov The development of such bespoke ligands could lead to new catalysts for challenging organic transformations and the creation of advanced materials with unique photophysical or magnetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. nih.govspringernature.com In the context of this compound and its analogues, AI and ML can be employed to accelerate the discovery and optimization of new compounds with desired properties. nih.govresearchgate.net Generative models can be trained on vast datasets of existing molecules to propose novel pyridine derivatives with enhanced catalytic activity or specific material characteristics. acs.org Furthermore, machine learning algorithms can predict the outcomes of synthetic reactions, aiding in the design of more efficient synthetic routes. nih.gov This integration of computational and experimental chemistry holds the potential to significantly reduce the time and resources required for the development of new functional molecules.

Development of In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. The development and application of in situ spectroscopic techniques, such as Raman and infrared spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. rsc.orgresearchgate.net Future research will likely see the increased use of these techniques to study the synthesis and reactions of this compound. nih.gov By observing the formation and consumption of intermediates, researchers can gain valuable insights into reaction kinetics and mechanisms. This knowledge can then be used to refine reaction conditions, improve yields, and potentially identify transient, highly reactive species that could be harnessed for new chemical transformations. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxy-6-methylpyridine-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Answer: The compound is typically synthesized via formylation or oxidation of a pyridine precursor. For example, a route analogous to 6-(4-chlorophenyl)oxazolo-pyridine synthesis involves condensation of aldehyde precursors with aminopyridine derivatives under catalytic conditions (e.g., Pd/Cu catalysts in DMF or toluene) . Optimization variables include catalyst loading (0.5–5 mol%), solvent polarity, and temperature (80–120°C). Reaction progress should be monitored via TLC or HPLC, and yields can be improved by inert atmosphere handling or stepwise purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer:

- NMR (1H/13C): Assign methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and aldehyde protons (δ ~9.8–10.2 ppm). Coupling patterns distinguish pyridine ring protons .

- IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 165.19 (C₉H₁₁NO₂) .

- XRD: Resolve ambiguities in substitution patterns using SHELXL refinement .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures of derivatives synthesized via different methods?